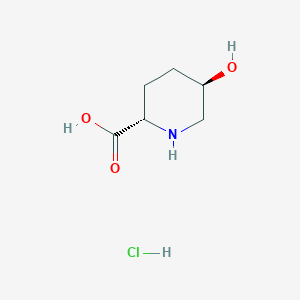

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Description

The exact mass of the compound (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYCCWEJZJLHW-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463669 | |

| Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824943-40-0 | |

| Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, a heterocyclic organic compound, serves as a valuable chiral building block in synthetic organic chemistry. Its rigid piperidine scaffold, coupled with hydroxyl and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside representative experimental protocols and its role in relevant biological pathways.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | PubChem[1] |

| Synonyms | (2S,5R)-5-Hydroxypipecolic acid hydrochloride, trans-5-Hydroxy-L-pipecolic acid hydrochloride | PubChem[1] |

| Molecular Formula | C₆H₁₂ClNO₃ | PubChem[1] |

| Molecular Weight | 181.62 g/mol | PubChem[1] |

| CAS Number | 824943-40-0 | PubChem[1] |

| SMILES | C1C--INVALID-LINK--O">C@HC(=O)O.Cl | |

| Appearance | White to off-white solid (Typical for similar compounds) | General Knowledge |

| Melting Point | Data not available for the hydrochloride salt. The (2S,5S)-diastereomer is reported to have a melting point of 258 °C.[2] | |

| Solubility | Expected to be soluble in water and polar protic solvents. Specific quantitative data is not available. | General Chemical Principles |

| pKa | Data not available. The carboxylic acid and the secondary amine functionalities will have distinct pKa values. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride are not explicitly available. However, based on established chemical principles and procedures for similar compounds, representative protocols are provided below. These should be considered as starting points and may require optimization.

Synthesis

The synthesis of hydroxypiperidine-2-carboxylic acids often starts from chiral precursors. A general approach involves the stereoselective functionalization of a piperidine ring precursor. A patent describes a method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, which involves the hydrolysis of a protected intermediate.[3] While not specific to the (2S,5R) isomer, the final deprotection and isolation steps are relevant.

Representative Synthesis Workflow:

References

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique stereochemistry makes it a valuable building block for the synthesis of various biologically active molecules. This document details a well-established synthetic route starting from the readily available chiral pool starting material, L-pyroglutamic acid.

Introduction

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a piperidine derivative featuring hydroxyl and carboxylic acid functional groups with defined stereochemistry at the C2 and C5 positions. This specific stereoisomer has garnered attention for its potential applications as a precursor or intermediate in the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility. The synthesis of this molecule with high stereopurity is crucial for its application in pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities.

Synthetic Strategy: Chiral Pool Approach from L-Pyroglutamic Acid

A common and effective strategy for the synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride is the chiral pool approach, which utilizes an enantiomerically pure starting material to control the stereochemistry of the final product. L-pyroglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, serves as an excellent starting material for this purpose.

The overall synthetic pathway involves the following key transformations:

-

Protection of the carboxylic acid and lactam nitrogen.

-

Introduction of a hydroxyl group at the C5 position with the desired stereochemistry.

-

Ring expansion from a pyrrolidinone to a piperidone.

-

Reduction of the ketone to establish the second stereocenter.

-

Deprotection and formation of the hydrochloride salt.

The following diagram illustrates the general workflow of this synthetic approach.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols and Data

This section provides a detailed, step-by-step experimental protocol for the synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, adapted from established literature procedures.

Synthesis of Key Intermediates

A plausible synthetic route starting from L-pyroglutamic acid methyl ester is outlined below. This pathway involves the stereoselective introduction of the hydroxyl group and the construction of the piperidine ring.

Caption: A potential synthetic pathway from L-pyroglutamic acid.

Table 1: Summary of a Synthetic Route from L-Pyroglutamic Acid

| Step | Reaction | Key Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | N-protection | Boc₂O, DMAP, CH₂Cl₂ | N-Boc-L-pyroglutamic acid methyl ester | ~95 | N/A | >99 |

| 2 | α-Hydroxylation | LDA, THF, -78 °C; then m-CPBA | N-Boc-4-hydroxy-pyroglutamic acid methyl ester | ~70-80 | >95:5 | >99 |

| 3 | Homologation and Ring Expansion | 1. DIBAL-H; 2. Swern Oxidation; 3. Base | N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester | ~60-70 | N/A | >99 |

| 4 | Diastereoselective Ketone Reduction | NaBH₄, MeOH, 0 °C | (2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylate | ~85-95 | >98:2 (trans:cis) | >99 |

| 5 | Deprotection and Hydrolysis | 6 M HCl, reflux | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid | ~90 | >98:2 | >99 |

| 6 | Hydrochloride Salt Formation | HCl in diethyl ether | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid HCl | >95 | >98:2 | >99 |

Note: The yields and stereoselectivities are representative values from the literature and may vary depending on the specific reaction conditions.

Experimental Protocol: Diastereoselective Reduction of N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester

This key step establishes the trans stereochemistry between the C2 and C5 substituents.

-

Materials:

-

N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester as the major diastereomer.

-

Experimental Protocol: Final Deprotection and Hydrochloride Salt Formation

-

Materials:

-

(2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

To a solution of (2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., dioxane), add an excess of 6 M aqueous HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC until both the Boc and methyl ester groups are cleaved (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.

-

Co-evaporate the residue with toluene or ethanol to remove residual water.

-

Dissolve the resulting crude amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Add diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride as a white solid.

-

Conclusion

The stereoselective synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride can be efficiently achieved from the chiral pool starting material L-pyroglutamic acid. The key to this synthesis is the controlled introduction of stereocenters through diastereoselective reactions. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important chiral building block for further elaboration into complex, biologically active molecules. Careful optimization of each step is recommended to achieve high yields and stereopurity.

The Multifaceted Mechanism of Action of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride (Fagomine)

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid , commonly known as fagomine , is a natural iminosugar demonstrating a range of biological activities with potential therapeutic applications, particularly in the context of metabolic disorders. This technical guide provides an in-depth exploration of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Fagomine's therapeutic potential stems from its ability to modulate key physiological processes, primarily through three distinct yet interconnected mechanisms: competitive inhibition of glycosidase enzymes, potentiation of glucose-stimulated insulin secretion, and beneficial modulation of gut microbiota. More recent evidence also points to its role in mitigating oxidative stress through the activation of the AMPK/SIRT1/PGC-1α signaling pathway.

Inhibition of Glycosidase Enzymes

Fagomine acts as a mild competitive inhibitor of several α-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By slowing down this process, fagomine helps to reduce the postprandial glucose spike.

Quantitative Data on Glycosidase Inhibition:

| Enzyme Target | Source | Inhibition Constant (Ki) | IC50 |

| Amyloglucosidase | Aspergillus niger | 4.8 µM | Not Reported |

| β-Glucosidase | Bovine | 39 µM | Not Reported |

| Isomaltase | Yeast | 70 µM | Not Reported |

| α-Glucosidase | Not Specified | Not Reported | 0.18 mg/mL |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

A common method to determine the inhibitory activity of fagomine against α-glucosidase involves a colorimetric assay.[1][2]

-

Enzyme and Substrate Preparation: α-Glucosidase from a suitable source (e.g., yeast, rat intestine) is dissolved in a buffer solution (e.g., 0.1 M maleate buffer, pH 6.0). The synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) is also prepared in the same buffer.

-

Incubation: A pre-incubation mixture is prepared by combining the enzyme solution with varying concentrations of fagomine. This mixture is incubated for a short period (e.g., 10 minutes at 37°C) to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate to the pre-incubation mixture.

-

Measurement: The reaction is allowed to proceed for a defined time (e.g., 20 minutes at 37°C) and is then stopped by the addition of a basic solution (e.g., 1 M Na2CO3). The amount of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the fagomine-treated samples to that of a control sample without the inhibitor. The IC50 value, the concentration of fagomine required to inhibit 50% of the enzyme's activity, is then determined. The inhibition constant (Ki) can be determined through kinetic analysis, such as a Hanes-Woolf plot, by measuring reaction rates at various substrate and inhibitor concentrations.[3]

Workflow for determining α-glucosidase inhibition.

Potentiation of Glucose-Stimulated Insulin Secretion

Fagomine has been shown to enhance insulin secretion from pancreatic β-cells in the presence of glucose, without affecting basal insulin secretion.[4] This effect is not mediated by a direct stimulation of insulin release but rather by an amplification of the glucose-induced signaling pathway.

The proposed mechanism involves the acceleration of one or more steps in the glycolytic pathway subsequent to the formation of glyceraldehyde 3-phosphate.[4] This leads to an increased production of ATP, a higher ATP/ADP ratio, and consequently, the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the influx of calcium ions (Ca2+), which triggers the exocytosis of insulin-containing granules.

Potentiation of glucose-stimulated insulin secretion by fagomine.

Experimental Protocol: Insulin Secretion from Isolated Pancreatic Islets

-

Islet Isolation: Pancreatic islets are isolated from laboratory animals (e.g., rats) by collagenase digestion of the pancreas followed by purification.

-

Pre-incubation: Isolated islets are pre-incubated in a buffer solution with a low glucose concentration (e.g., 3.5 mmol/L) to establish a basal state.

-

Stimulation: The islets are then incubated in a buffer containing a stimulatory glucose concentration (e.g., 10 mmol/L) with or without fagomine at various concentrations.

-

Sample Collection and Analysis: After the incubation period, the supernatant is collected, and the amount of secreted insulin is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Quantitative Data on Insulin Secretion:

| Condition | Fagomine Concentration | Outcome |

| 10 mmol/L Glucose | > 1 mmol/L | Significantly potentiated insulin secretion[4] |

| 3.5 mmol/L Glucose | Not specified | No effect on basal insulin secretion[4] |

| 10 mmol/L and 20 mmol/L Glucose | Not specified | No significant difference in potentiation[4] |

| Glyceraldehyde-induced insulin secretion | 4 mmol/L | Potentiated secretion[4] |

| Leucine-induced insulin secretion | 4 mmol/L | No effect[4] |

Modulation of Gut Microbiota

Fagomine exhibits a selective antibacterial effect by agglutinating and inhibiting the adhesion of fimbriated Enterobacteriaceae, such as Escherichia coli and Salmonella enterica, to the intestinal mucosa.[5][6] This is likely due to its structural similarity to mannose, a sugar that binds to bacterial lectins. Conversely, fagomine has been shown to promote the adhesion of beneficial bacteria like Lactobacillus acidophilus.[6] This modulation of the gut microbiota can contribute to improved gut health and may have systemic metabolic benefits.

Quantitative Data on Bacterial Adhesion:

| Bacterial Group | Fagomine Concentration | Effect |

| Enterobacteriaceae (E. coli, S. enterica) | 0.14 mM | Agglutinated 60% of the population[5] |

| Enterobacteriaceae | 0.14 mM | Inhibited adhesion (95-99% of cells in supernatant)[6] |

| Lactobacillus acidophilus | 0.14 mM | Promoted adhesion (56% of cells in supernatant)[6] |

Experimental Protocol: Bacterial Adhesion Assay

-

Bacterial Culture: The bacterial strains of interest are cultured to a specific growth phase.

-

Intestinal Mucosa Preparation: A preparation of intestinal mucosa (e.g., from pigs) is used as the substrate for adhesion.

-

Adhesion Experiment: The bacterial suspension, with and without fagomine, is incubated with the intestinal mucosa preparation.

-

Washing: Non-adherent bacteria are removed by washing.

-

Quantification: The number of adherent bacteria is quantified, for example, by plating and colony counting or by other methods like fluorescence microscopy after staining.

Attenuation of Oxidative Stress via the AMPK/SIRT1/PGC-1α Pathway

Recent studies have revealed that fagomine can protect against high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs). This protective effect is mediated through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, a key regulator of cellular energy homeostasis and mitochondrial biogenesis.

Fagomine activates AMP-activated protein kinase (AMPK), which in turn increases the expression of Sirtuin 1 (SIRT1). SIRT1 then deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α promotes the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and protecting the cells from oxidative damage.

Fagomine's activation of the AMPK/SIRT1/PGC-1α pathway.

Summary and Future Directions

The mechanism of action of fagomine is multifaceted, involving the inhibition of carbohydrate digestion, enhancement of glucose-responsive insulin secretion, favorable modulation of the gut microbiome, and protection against oxidative stress. These combined actions make fagomine a promising candidate for further research and development as a potential therapeutic agent for managing metabolic diseases such as type 2 diabetes and obesity.

Future research should focus on elucidating the precise molecular interactions between fagomine and its targets, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety in humans, and exploring its potential synergistic effects with other therapeutic agents. A deeper understanding of its long-term effects on gut microbiota composition and function is also warranted.

References

- 1. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. tandfonline.com [tandfonline.com]

- 4. Potentiation of glucose-induced insulin secretion by fagomine, a pseudo-sugar isolated from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-Fagomine lowers postprandial blood glucose and modulates bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activity of 5-Hydroxypiperidine-2-carboxylic Acid Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of 5-hydroxypiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, presents a compelling area of study for drug discovery and development. The spatial arrangement of the hydroxyl and carboxylic acid groups on the piperidine ring dictates the molecule's interaction with biological targets, leading to a range of stereospecific activities. This technical guide synthesizes the current understanding of the biological activities of these isomers, with a focus on their potential as enzyme inhibitors and neuromodulatory agents.

Introduction to 5-Hydroxypiperidine-2-carboxylic Acid Isomers

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a heterocyclic non-proteinogenic amino acid. It exists as multiple stereoisomers, primarily the cis and trans diastereomers, each of which can exist as a pair of enantiomers. The most commonly studied isomers include (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (the L-cis isomer) and (2S,5R)-5-hydroxypiperidine-2-carboxylic acid (the L-trans isomer). These compounds have been identified in various natural sources, including plants, and are also known to be metabolites of L-lysine in mammals.[1] The specific stereochemistry of these isomers is a critical determinant of their biological function, influencing their binding affinity to enzymes and receptors.[2]

Comparative Biological Activities: A Focus on Enzyme Inhibition and Neuromodulation

The biological activities of 5-hydroxypiperidine-2-carboxylic acid isomers are diverse, with significant potential in therapeutics. Research has primarily focused on two key areas: glycosidase inhibition and N-methyl-D-aspartate (NMDA) receptor modulation.

Glycosidase Inhibition

Certain isomers of hydroxypipecolic acid have demonstrated inhibitory activity against glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This activity is of significant interest for the development of treatments for metabolic disorders such as diabetes. While direct comparative quantitative data for the isomers of 5-hydroxypiperidine-2-carboxylic acid is still emerging in publicly accessible literature, studies on related hydroxypipecolic acid derivatives have shown that stereochemistry is paramount for potent and selective inhibition.

Table 1: Glycosidase Inhibition by Hydroxypipecolic Acid Derivatives (Illustrative Data)

| Compound/Isomer | Target Enzyme | IC50 (µM) | Source |

| (2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | β-Glucuronidase | Potent Inhibition | [3] |

| L-isomer of a 3,4,5-trihydroxypipecolic acid derivative | β-Glucuronidase | Potent Inhibition | [3] |

| Various hydroxypipecolic acid derivatives | α- and β-Glucosidases | No Significant Inhibition | [3] |

Note: This table is illustrative and based on findings for related derivatives. Specific IC50 values for the different isomers of 5-hydroxypiperidine-2-carboxylic acid are not yet widely reported in publicly available literature.

NMDA Receptor Antagonism

The piperidine-2-carboxylic acid scaffold is a known pharmacophore for antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function. Overactivation of the NMDA receptor is implicated in a variety of neurological conditions, including neurodegenerative diseases and neuropathic pain. The stereochemical configuration of substituents on the piperidine ring is a critical factor in determining the affinity and antagonist activity at the NMDA receptor. Derivatives of piperidine-2-carboxylic acid have been shown to be potent and selective NMDA receptor antagonists, with the biological activity often residing in a single isomer.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these isomers. Below are representative protocols for key assays.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of the test compounds on the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compounds (5-hydroxypiperidine-2-carboxylic acid isomers)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution to each well.

-

Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of the test compounds for the NMDA receptor by their ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membrane preparation (source of NMDA receptors)

-

[³H]-CGP 39653 or other suitable radioligand

-

Test compounds (5-hydroxypiperidine-2-carboxylic acid isomers)

-

Unlabeled glutamate or a known NMDA receptor antagonist for non-specific binding determination

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In microcentrifuge tubes, combine the rat brain membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation cocktail.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki (inhibitory constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Workflow for NMDA Receptor Binding Assay

Caption: General workflow for a radioligand displacement binding assay.

Signaling Pathways

While the precise signaling pathways modulated by the individual isomers of 5-hydroxypiperidine-2-carboxylic acid are still under investigation, their potential as NMDA receptor antagonists suggests they could influence downstream signaling cascades critical for neuronal function and survival.

NMDA receptor antagonists generally exert their effects by blocking the influx of Ca²⁺ ions through the receptor channel. This can lead to the modulation of several downstream pathways:

-

Inhibition of the ERK1/2 Pathway: By reducing Ca²⁺ influx, NMDA receptor antagonists can decrease the activation of the extracellular signal-regulated kinase (ERK) pathway. This can, in turn, affect gene expression related to cell proliferation and survival.

-

Modulation of CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor whose activity is often regulated by Ca²⁺-dependent kinases. Inhibition of NMDA receptors can lead to reduced phosphorylation of CREB, altering the expression of genes involved in synaptic plasticity and neuronal survival.

Hypothesized Signaling Pathway for NMDA Receptor Antagonism

Caption: Hypothesized signaling cascade following NMDA receptor antagonism.

Future Directions and Conclusion

The isomers of 5-hydroxypiperidine-2-carboxylic acid represent a promising class of molecules with stereospecific biological activities. While the current body of research highlights their potential as glycosidase inhibitors and NMDA receptor modulators, further studies are required to fully elucidate their therapeutic potential. Specifically, direct comparative studies providing quantitative data on the activity of each isomer at various biological targets are needed. Such data, coupled with detailed structural and mechanistic studies, will be invaluable for the rational design of novel therapeutics for metabolic and neurological disorders. This guide provides a foundational understanding for researchers to build upon in this exciting field of drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 3. Synthesis of both enantiomers of hydroxypipecolic acid derivatives equivalent to 5-azapyranuronic acids and evaluation of their inhibitory activities against glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. Due to the limited availability of published, experimentally-derived spectra for this specific stereoisomer, this document focuses on predicted data based on established spectroscopic principles, alongside generalized, detailed protocols for the acquisition of such data.

Compound Overview

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid, also known as trans-5-Hydroxy-L-pipecolic acid, is a non-proteinogenic amino acid derivative. Its structure, featuring a piperidine ring with a hydroxyl and a carboxylic acid functional group, makes it a chiral building block of interest in medicinal chemistry and drug discovery. The precise stereochemistry of the molecule is crucial for its biological activity and interaction with molecular targets.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H5 |

| ~3.5 - 3.7 | m | 1H | H2 |

| ~3.1 - 3.3 | m | 1H | H6 (eq) |

| ~2.7 - 2.9 | m | 1H | H6 (ax) |

| ~2.0 - 2.2 | m | 1H | H3 (eq) |

| ~1.8 - 2.0 | m | 1H | H4 (eq) |

| ~1.5 - 1.7 | m | 1H | H3 (ax) |

| ~1.3 - 1.5 | m | 1H | H4 (ax) |

Note: Spectra are typically recorded in D₂O, which would lead to the exchange of the -OH, -NH, and -COOH protons, rendering them not visible in the spectrum. The exact chemical shifts and multiplicities are dependent on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~65 - 70 | C5 |

| ~58 - 62 | C2 |

| ~45 - 50 | C6 |

| ~30 - 35 | C3 |

| ~25 - 30 | C4 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (hydroxyl and carboxylic acid) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1700 - 1725 | Strong | C=O stretch (carboxylic acid) |

| 1550 - 1650 | Medium-Strong | N-H bend (secondary amine) |

| 1000 - 1200 | Strong | C-O stretch (hydroxyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 146.0766 | [M+H]⁺ (Calculated for C₆H₁₂NO₃⁺) |

| 128.0660 | [M+H - H₂O]⁺ |

| 100.0762 | [M+H - COOH]⁺ |

| 82.0656 | [M+H - COOH - H₂O]⁺ |

Note: The fragmentation pattern is predicted for Electrospray Ionization (ESI) in positive ion mode.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific solvent.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of protons and carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.5-1.0 mg/mL) in a suitable solvent, typically methanol or aqueous methanol.[1]

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range in positive or negative ion mode.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[1]

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

-

Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the ions.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

Caption: A flowchart illustrating the general stages from synthesis to structural confirmation of an organic compound.

Conclusion

References

(2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, has emerged as a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and carboxylic acid functionalities, provides a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive overview of the synthesis, physicochemical properties, and applications of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, with a particular focus on its pivotal role in the synthesis of the β-lactamase inhibitor, avibactam. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules. The introduction of stereocenters and functional groups onto this core structure allows for the fine-tuning of pharmacological properties. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, with its defined trans-stereochemistry, offers a unique three-dimensional arrangement of functional groups that can engage with biological targets with high specificity. Its utility as a chiral building block is exemplified by its incorporation into avibactam, a non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against resistant bacteria.

Physicochemical Properties

The physicochemical properties of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 50439-45-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 258 °C (for the (2S,5S) isomer) | [] |

| Boiling Point (Predicted) | 354.8 ± 42.0 °C | [4] |

| Density (Predicted) | 1.299 g/cm³ | [4] |

| pKa (Predicted) | 2.31 ± 0.40 | [4] |

Hydrochloride Salt Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₃ | [5][6] |

| Molecular Weight | 181.62 g/mol | [5][6] |

| CAS Number | 824943-40-0 | [5][6] |

Synthesis of (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid

The stereoselective synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a multi-step process that often utilizes a chiral pool starting material to establish the desired stereochemistry. A common and efficient route starts from L-glutamic acid.[7][8][9] An alternative chemoenzymatic approach has also been developed, starting from commercially available ethyl 5-hydroxypicolinate, which involves a key lipase-catalyzed resolution step.[7][10][11][12]

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for obtaining an intermediate of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, which is a precursor in the synthesis of avibactam.

Caption: Synthetic workflow for an intermediate of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes and provide a detailed methodology for the preparation of a key intermediate of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (A Key Intermediate)

This chemoenzymatic route starts from ethyl 5-hydroxypicolinate hydrochloride.[11]

Step 1: Hydrogenation

-

To a solution of ethyl 5-hydroxypicolinate hydrochloride in methanol, add Pd/C catalyst.

-

Hydrogenate the mixture under pressure until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to obtain crude ethyl 5-hydroxypiperidine-2-carboxylate.

Step 2: Enzymatic Resolution

-

Dissolve the crude product in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Add an immobilized lipase (e.g., Lipozyme CALB) and an acylating agent (e.g., vinyl acetate).

-

Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

-

The enzyme will selectively acylate the (2R,5R)-enantiomer, leaving the desired (2S,5S)-enantiomer as the unreacted ester.

-

Separate the (2S,5S)-ester from the acylated (2R,5R)-ester.

Step 3: Protection of the Amine

-

To a solution of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O).

-

Stir the mixture at room temperature until the reaction is complete to yield (2S,5S)-1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylate.

Step 4: Activation of the Hydroxyl Group and Nucleophilic Substitution

-

Dissolve the N-Boc protected intermediate in dichloromethane and cool to 0°C.

-

Add a base (e.g., pyridine) followed by a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to activate the hydroxyl group.

-

After activation, add benzyloxyamine to the reaction mixture.

-

Allow the reaction to proceed to obtain (2S,5R)-1-(tert-butoxycarbonyl)-5-((benzyloxy)amino)piperidine-2-carboxylate. The reaction proceeds with inversion of stereochemistry at the C5 position.

Step 5: Deprotection of the Amine

-

Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.

-

After completion, neutralize the reaction mixture and extract the product to obtain ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.

Applications in Drug Development

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably β-lactamase inhibitors.

Synthesis of Avibactam

Avibactam is a non-β-lactam β-lactamase inhibitor that is used in combination with β-lactam antibiotics to treat serious bacterial infections. The (2S,5R) stereochemistry of the hydroxypiperidine core is essential for its inhibitory activity.

Logical Relationship in Avibactam Synthesis:

Caption: Logical flow from the chiral building block to the final drug, Avibactam.

Experimental Workflow for an Avibactam Intermediate:

The intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, is converted to a key bicyclic intermediate of avibactam, (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, through the following steps.

Step 1: Amidation

-

The ethyl ester of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate is treated with ammonia in methanol to form the corresponding primary amide.[12]

Step 2: Cyclization

-

The resulting amide undergoes an intramolecular cyclization to form the diazabicyclooctane ring system. This is typically achieved by treating the amide with a reagent like carbonyl diimidazole (CDI) or phosgene equivalents.[12]

Step 3: Deprotection and Sulfation

-

The benzyloxy protecting group is removed via hydrogenolysis.

-

The resulting hydroxylamine is then sulfated to introduce the sulfate group, a critical feature for the biological activity of avibactam.

Characterization Data

For Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.42-7.28 (m, 5H), 4.63 (s, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.90 (t, J = 4.3 Hz, 1H), 3.48-3.40 (m, 1H), 3.20 (dd, J = 12.5, 3.5 Hz, 1H), 2.95 (d, J = 12.5 Hz, 1H), 2.10-1.98 (m, 1H), 1.85-1.75 (m, 1H), 1.65-1.50 (m, 2H), 1.20 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 170.9, 164.4, 137.5, 128.8, 128.4, 128.3, 75.9, 61.0, 57.2, 53.9, 43.1, 30.2, 25.4, 14.0.

Conclusion

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and orthogonal functional groups make it an ideal starting material for creating sophisticated molecular architectures. The successful application of this compound in the industrial-scale synthesis of the β-lactamase inhibitor avibactam underscores its importance in modern drug development. This guide provides researchers and scientists with the essential technical information required to effectively utilize this chiral synthon in their own research endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S,5R)-trans-5-Hydroxypiperidine-2-carboxylic acid CAS#: 50439-45-7 [chemicalbook.com]

- 5. (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 824943-40-0 | FH167961 [biosynth.com]

- 6. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Natural Sources and Isolation of 5-Hydroxypiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, has garnered interest in the scientific community for its presence in various natural sources and its potential applications in pharmaceuticals and agriculture. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.

Natural Sources of 5-Hydroxypiperidine-2-carboxylic Acid

5-Hydroxypiperidine-2-carboxylic acid has been identified in a variety of plant species, where it is thought to play roles in plant defense and metabolic processes.[1] Key natural sources include:

-

Morus alba (White Mulberry): This plant is a known source of various piperidine alkaloids, including 5-hydroxypiperidine-2-carboxylic acid.[][3]

-

Leucaena leucocephala and Leucaena glauca : These leguminous trees are significant producers of this compound, with studies indicating its accumulation in leaves, seeds, and root nodules.[1]

-

Lathyrus japonicus (Sea Pea): The seeds of this coastal plant have been found to contain 5-hydroxypiperidine-2-carboxylic acid.[]

-

Calliandra angustifolia : This flowering shrub is another identified natural source of the compound.[]

-

Acaciella glauca : This plant is also known to contain 5-hydroxypiperidine-2-carboxylic acid.

Biosynthesis of 5-Hydroxypiperidine-2-carboxylic Acid

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid originates from the amino acid L-lysine through the pipecolate pathway.[1] This pathway is a key route for the production of various piperidine alkaloids in plants.

The biosynthetic process can be summarized in the following key steps:

-

Oxidative Deamination of L-Lysine: The process begins with the removal of the alpha-amino group from L-lysine.

-

Cyclization: The resulting intermediate spontaneously cyclizes to form a piperidine ring precursor.

-

Reduction: The precursor undergoes reduction to yield L-pipecolic acid.

-

Hydroxylation: Finally, a hydroxylation step introduces a hydroxyl group at the C-5 position of the piperidine ring, resulting in 5-hydroxypiperidine-2-carboxylic acid.

Caption: Biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid from L-lysine.

Isolation and Purification Protocols

The isolation of 5-hydroxypiperidine-2-carboxylic acid from its natural sources typically involves a multi-step process that leverages the compound's chemical properties as a polar amino acid and a piperidine alkaloid. While specific, detailed protocols for this particular compound are not extensively documented in publicly available literature, a general workflow can be constructed based on established methods for the extraction and purification of alkaloids and non-protein amino acids from plant materials.

General Experimental Workflow for Isolation

The following diagram illustrates a general workflow that can be adapted for the isolation of 5-hydroxypiperidine-2-carboxylic acid.

Caption: General experimental workflow for the isolation of 5-hydroxypiperidine-2-carboxylic acid.

Detailed Methodological Steps

1. Sample Preparation:

-

Collection and Drying: Collect the desired plant material (e.g., leaves, seeds). The material should be properly identified and processed. Air-drying or freeze-drying are common methods to preserve the chemical integrity of the sample.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Solvent Selection: A polar solvent is typically used to extract 5-hydroxypiperidine-2-carboxylic acid. A mixture of methanol or ethanol with water (e.g., 80% methanol) is a common choice.

-

Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The choice of method depends on the scale of extraction and the stability of the compound.

-

Maceration: The powdered plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Soxhlet Extraction: This continuous extraction method is efficient but uses heat, which might degrade thermolabile compounds.

-

Ultrasound-Assisted Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

-

3. Preliminary Purification:

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defatting: For lipid-rich plant materials like seeds, a defatting step is necessary. This is typically done by partitioning the crude extract with a non-polar solvent like n-hexane. The polar compounds, including 5-hydroxypiperidine-2-carboxylic acid, will remain in the polar (aqueous/alcoholic) phase.

4. Chromatographic Purification:

-

Ion-Exchange Chromatography: This is a key step for separating amino acids. A strong cation exchange resin is often used. The crude extract, dissolved in a low pH buffer, is loaded onto the column. The positively charged amino acids bind to the resin.

-

Elution: The column is washed with water or a low concentration buffer to remove neutral and anionic compounds. The bound amino acids are then eluted using a gradient of increasing pH (e.g., with aqueous ammonia) or by increasing the ionic strength of the buffer. Fractions are collected and analyzed for the presence of the target compound.

5. Final Purification and Characterization:

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing 5-hydroxypiperidine-2-carboxylic acid can be further purified using preparative HPLC with a suitable column (e.g., a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column).

-

Crystallization: If a sufficient amount of pure compound is obtained, crystallization can be used as a final purification step.

-

Characterization: The identity and purity of the isolated compound should be confirmed using analytical techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Signaling Pathways and Biological Role

Currently, there is limited information available in the scientific literature regarding specific signaling pathways in which 5-hydroxypiperidine-2-carboxylic acid is directly involved. Its role is often discussed in the broader context of plant defense and nitrogen metabolism. As a non-proteinogenic amino acid, it is believed to contribute to a plant's chemical defense arsenal against herbivores and pathogens.[1]

Quantitative Data

As of the date of this guide, comprehensive and comparative quantitative data on the concentration of 5-hydroxypiperidine-2-carboxylic acid across its various natural sources is not well-documented in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

| Natural Source | Plant Part(s) | Reported Concentration/Yield | Citation(s) |

| Leucaena leucocephala | Leaves | > 1.2 mM (effective against Heteropsylla cubana) | [1] |

| Leucaena leucocephala vs. L. glauca | Not specified | L. leucocephala has 2.3-fold higher concentration | [1] |

| Morus alba | Leaves, Phloem Exudates | Present | [][3] |

| Lathyrus japonicus | Seeds | Present | [] |

| Calliandra angustifolia | Not specified | Present | [] |

| Acaciella glauca | Not specified | Present |

Further research is needed to establish precise quantitative data for the concentration and extraction yields of 5-hydroxypiperidine-2-carboxylic acid from these and other potential natural sources.

Conclusion

5-Hydroxypiperidine-2-carboxylic acid is a naturally occurring piperidine alkaloid with known presence in several plant species. While its biosynthetic pathway from L-lysine is understood, detailed protocols for its isolation and comprehensive quantitative data on its abundance in various natural sources are still areas that require further investigation. The general methodologies for alkaloid and amino acid isolation provided in this guide offer a solid foundation for researchers aiming to extract and study this compound. Future research focusing on optimizing extraction protocols and quantifying the compound's concentration in different plant tissues will be crucial for unlocking its full potential in drug development and other applications.

References

Biosynthesis of 5-Hydroxypiperidine-2-carboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid, a molecule of interest for its potential applications in pharmaceuticals and as a building block in organic synthesis. The guide details the enzymatic steps, intermediary metabolites, and available quantitative data. It also outlines experimental protocols for the study of this pathway and its components.

Introduction

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a non-proteinogenic amino acid derived from the catabolism of L-lysine. Its presence in various organisms, from bacteria to plants and mammals, suggests diverse physiological roles. This guide focuses on the primary biosynthetic route from L-lysine, which involves a series of enzymatic transformations.

The Core Biosynthetic Pathway

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid from L-lysine proceeds through a multi-step enzymatic cascade. The principal pathway involves the initial oxidative deamination of L-lysine, followed by cyclization, reduction, and a final hydroxylation step.

Step 1: Oxidative Deamination of L-Lysine

The pathway is initiated by the oxidative deamination of the α-amino group of L-lysine, catalyzed by L-lysine α-oxidase . This reaction yields α-keto-ε-aminocaproate, along with ammonia and hydrogen peroxide.

-

Enzyme: L-lysine α-oxidase (EC 1.4.3.14)

-

Substrate: L-lysine

-

Products: α-keto-ε-aminocaproate, NH₃, H₂O₂

-

Cofactor: Flavin adenine dinucleotide (FAD)

Step 2: Spontaneous Cyclization

The resulting α-keto-ε-aminocaproate undergoes a spontaneous intramolecular cyclization to form the transient ketimine intermediate, Δ¹-piperideine-2-carboxylate .

Step 3: Reduction to L-Pipecolic Acid

The cyclic imine, Δ¹-piperideine-2-carboxylate, is then reduced to L-pipecolic acid by the enzyme ketimine reductase , also known as μ-crystallin (CRYM). This reaction is dependent on the coenzyme NADPH.

-

Enzyme: Ketimine reductase / μ-crystallin (CRYM)

-

Substrate: Δ¹-piperideine-2-carboxylate

-

Product: L-pipecolic acid

-

Cofactor: NADPH

Step 4: Hydroxylation to 5-Hydroxypiperidine-2-carboxylic Acid

The final step in the pathway is the hydroxylation of L-pipecolic acid at the C5 position to yield 5-hydroxypiperidine-2-carboxylic acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase . The specific P450 isozyme responsible for this reaction has not been definitively identified in the literature.

-

Enzyme: Cytochrome P450 monooxygenase

-

Substrate: L-pipecolic acid

-

Product: 5-hydroxypiperidine-2-carboxylic acid

-

Cofactors: Heme, NADPH

Quantitative Data

Quantitative data for the enzymes in this pathway is limited. The following tables summarize the available information.

Table 1: Quantitative Data for L-lysine α-oxidase

| Parameter | Value | Organism | Reference |

| Km (L-lysine) | 1.015 x 10⁻⁵ M | Trichoderma cf. aureoviride | [1] |

| kcat | 65.5 s⁻¹ | Trichoderma viride | [2] |

| Optimal pH | 7.4 | Trichoderma viride | [2] |

| Optimal Temperature | 50 °C | Trichoderma viride | [2] |

Table 2: Quantitative Data for Ketimine Reductase (CRYM)

| Parameter | Value | Organism/Substrate | Reference |

| Km (Δ¹-piperideine-2-carboxylate) | Not available | Not available | |

| kcat | Not available | Not available | |

| Optimal pH | Not available | Not available | |

| Optimal Temperature | Not available | Not available |

Table 3: Quantitative Data for Cytochrome P450 Pipecolate 5-Hydroxylase

| Parameter | Value | Organism/Substrate | Reference |

| Km (L-pipecolic acid) | Not available | Not available | |

| kcat | Not available | Not available | |

| Optimal pH | Not available | Not available | |

| Optimal Temperature | Not available | Not available |

Note: The specific cytochrome P450 isozyme responsible for this reaction has not been fully characterized, and therefore, its kinetic parameters are not available.

Relationship to the Cadaverine Pathway

The cadaverine pathway is another major catabolic route for L-lysine, where lysine is decarboxylated to form cadaverine by the enzyme lysine decarboxylase. While both pathways originate from lysine, a direct enzymatic link or shared intermediate that channels metabolites from the cadaverine pathway into the 5-hydroxypiperidine-2-carboxylic acid pathway has not been clearly established in the scientific literature. They are generally considered as distinct routes of lysine degradation.

Experimental Protocols

Detailed experimental protocols for the complete biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid are not extensively documented. However, established methods for assaying the individual enzymes and quantifying the product can be adapted.

Enzyme Assays

This assay measures the production of hydrogen peroxide, a co-product of the L-lysine α-oxidase reaction.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 mM L-lysine

-

0.5 mM 4-aminoantipyrine

-

2 mM N,N-dimethylaniline

-

5 U/mL horseradish peroxidase

-

-

Procedure:

-

Pre-incubate the reaction mixture without L-lysine at 37°C for 5 minutes.

-

Initiate the reaction by adding L-lysine.

-

Monitor the increase in absorbance at 555 nm, which corresponds to the formation of a colored product from the peroxidase-coupled reaction.

-

Enzyme activity can be calculated using the molar extinction coefficient of the product.

-

This assay monitors the consumption of NADPH during the reduction of the ketimine substrate.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.0)

-

0.2 mM NADPH

-

A source of the substrate, Δ¹-piperideine-2-carboxylate (which can be generated in situ from α-keto-ε-aminocaproate).

-

Purified ketimine reductase.

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Enzyme activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

This assay requires a reconstituted system containing the P450 enzyme, a P450 reductase, and a lipid environment.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mM L-pipecolic acid

-

Recombinant cytochrome P450 enzyme (if identified and available) or human liver microsomes.

-

NADPH-cytochrome P450 reductase.

-

Phospholipids (e.g., dilauroylphosphatidylcholine).

-

An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

-

Procedure:

-

Pre-incubate the reconstituted enzyme system at 37°C.

-

Initiate the reaction by adding L-pipecolic acid and the NADPH-regenerating system.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analyze the formation of 5-hydroxypiperidine-2-carboxylic acid by HPLC-MS/MS.

-

Quantification of 5-Hydroxypiperidine-2-carboxylic Acid by HPLC-MS/MS

This method provides sensitive and specific quantification of the final product in biological matrices.

-

Sample Preparation (from Plant Material):

-

Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

-

Dry the extract and reconstitute in the mobile phase for analysis.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for 5-hydroxypiperidine-2-carboxylic acid and an appropriate internal standard.

-

Visualizations

Caption: Biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid from L-lysine.

Caption: General experimental workflow for the quantification of 5-hydroxypiperidine-2-carboxylic acid.

Conclusion

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid from L-lysine is a four-step pathway involving enzymatic and spontaneous reactions. While the key enzymes have been identified, further research is required to fully characterize the kinetics of ketimine reductase with its specific substrate in this pathway and to identify and characterize the specific cytochrome P450 isozyme responsible for the final hydroxylation step. The development of detailed and standardized experimental protocols will be crucial for advancing the study of this pathway and its potential applications in biotechnology and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Significance of (2S,5R)-5-Hydroxypipecolic Acid Hydrochloride (CAS 824943-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of (2S,5R)-5-Hydroxypipecolic acid hydrochloride (CAS 824943-40-0). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide summarizes key quantitative data in a structured format, details experimental protocols for its analysis, and elucidates its role in plant immune signaling pathways through graphical representations.

Physicochemical Properties

(2S,5R)-5-Hydroxypipecolic acid hydrochloride is a derivative of pipecolic acid, a non-proteinogenic amino acid. The presence of a hydroxyl group and its hydrochloride salt form significantly influence its chemical characteristics, such as enhanced stability and solubility in aqueous solutions.[1] While specific experimentally determined data for this exact stereoisomer is limited, the following tables summarize available computed and general properties.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 824943-40-0 | Internal |

| Chemical Name | (2S,5R)-5-Hydroxypipecolic acid hydrochloride | Internal |

| Molecular Formula | C₆H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | Solid | [1] |

| Chirality | (2S,5R) | Internal |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 181.0505709 | [2] |

| Topological Polar Surface Area | 69.6 Ų | [2] |

| Complexity | 137 | [2] |

Note: The data in Table 2 are computationally derived and may differ from experimentally determined values.

Experimental Protocols

The analysis of (2S,5R)-5-Hydroxypipecolic acid, particularly its chiral separation and quantification in biological matrices, is crucial for understanding its function. A widely used method is chiral Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6]

Chiral GC-MS Analysis of 5-Hydroxypipecolic Acid

This protocol outlines a general procedure for the analysis of chiral secondary amino acids, including 5-hydroxypipecolic acid, in biological samples.[3][6]

Objective: To separate and quantify the enantiomers of 5-hydroxypipecolic acid.

Methodology:

-

Sample Preparation & Derivatization:

-

Aqueous biological samples (e.g., human urine, serum, or plant extracts) are subjected to an in-situ derivatization process.[3][5]

-

Heptafluorobutyl chloroformate (HFBCF) is used as the derivatizing agent.[3][5][6] This step is followed by a simultaneous liquid-liquid microextraction into an organic solvent like isooctane.[5][6]

-

The resulting low-polar derivatives are then amidated using methylamine.[5][6]

-

-

Extraction:

-

The derivatized analytes are extracted from the aqueous phase into an organic solvent.

-

-

GC-MS Analysis:

-

The extracted and derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-L-Val).[3]

-

The enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

The separated compounds are then detected and quantified using a mass spectrometer.

-

Below is a graphical representation of the experimental workflow.

References

- 1. (2S,5R)-5-Hydroxypipecolic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 2. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hydroxypiperidine Derivatives in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of novel therapeutics for a wide range of central nervous system (CNS) disorders. Its inherent structural features, including a saturated heterocyclic ring that imparts favorable pharmacokinetic properties and a hydroxyl group that allows for diverse chemical modifications, make it a privileged scaffold in neuropharmacological drug discovery. This technical guide provides an in-depth overview of the neuropharmacological applications of hydroxypiperidine derivatives, focusing on their interactions with key CNS targets, and presents detailed experimental methodologies for their evaluation.

Neuropharmacological Targets and Quantitative Data

Hydroxypiperidine derivatives have been successfully designed and synthesized to target a variety of CNS receptors and transporters, demonstrating potential therapeutic applications in conditions such as psychosis, cognitive disorders, and neurodegenerative diseases. The following tables summarize the quantitative data for several hydroxypiperidine derivatives at key neuropharmacological targets.

Table 1: Binding Affinities (Ki) and Potencies (pA2) of Hydroxypiperidine Derivatives at Dopamine and Histamine Receptors

| Compound/Derivative | Target Receptor | Assay Type | Value | Units | Reference |

| 1-Benzyl-4-hydroxypiperidine derivative (9b2) | Human Histamine H3 | Radioligand Binding | 7.09 | pKi | [1] |

| 1-Benzyl-4-hydroxypiperidine derivative (9b1) | Human Histamine H3 | Radioligand Binding | 6.78 | pKi | [1] |

| 1-Benzyl-4-hydroxypiperidine derivative (9b5) | Human Histamine H3 | Radioligand Binding | 6.99 | pKi | [1] |

| 1-Benzyl-4-hydroxypiperidine derivative (9b6) | Human Histamine H3 | Radioligand Binding | 6.97 | pKi | [1] |

| ADS-003 (Benzofuranylpiperidinyloxy derivative) | Guinea Pig Histamine H3 | Functional Assay (Jejunum) | 8.47 | pA2 | [2] |

| Benzyl derivative of N-propylpentan-1-amine | Guinea Pig Histamine H3 | Functional Assay (Jejunum) | 7.79 | pA2 | [2] |

| Thioperamide (Reference) | Guinea Pig Histamine H3 | Functional Assay (Jejunum) | 8.67 | pA2 | [2] |

| 3-Fluorobenzyl-3-O-derivative (8a) | Human Dopamine D4 | Radioligand Binding | 205.9 | Ki (nM) | |

| 3,4-Difluorophenyl-3-O-derivative (8b) | Human Dopamine D4 | Radioligand Binding | 169 | Ki (nM) | |

| 4-Fluoro-3-methyl-3-O-derivative (8c) | Human Dopamine D4 | Radioligand Binding | 135 | Ki (nM) |

Table 2: Inhibitory Concentrations (IC50) of Hydroxypiperidine Derivatives at Monoamine Transporters and NMDA Receptors

| Compound/Derivative | Target | Assay Type | Value | Units | Reference |

| (+)-trans-3-Hydroxy derivative of GBR 12935 analog | Dopamine Transporter | Radioligand Binding ([3H]cocaine analog) | 0.46 | IC50 (nM) | [3] |